L-NBDNJ

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

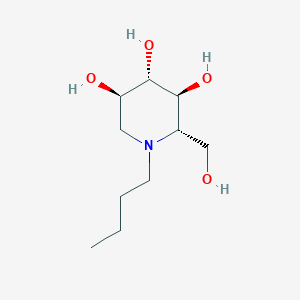

Fórmula molecular |

C10H21NO4 |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1 |

Clave InChI |

UQRORFVVSGFNRO-JXUBOQSCSA-N |

SMILES isomérico |

CCCCN1C[C@H]([C@@H]([C@H]([C@@H]1CO)O)O)O |

SMILES canónico |

CCCCN1CC(C(C(C1CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Allosteric Chaperone L-NBDNJ: A Deep Dive into its Mechanism of Action for Pompe Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pompe disease, a lysosomal storage disorder, arises from a deficiency in the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen primarily in cardiac and skeletal muscles.[1][2][3] While enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care, its efficacy can be limited by factors such as poor uptake in target tissues and instability of the recombinant enzyme.[1][2] Pharmacological chaperones that can assist in the proper folding of mutant GAA or enhance the stability and trafficking of rhGAA represent a promising therapeutic strategy. This technical guide focuses on the mechanism of action of N-butyl-L-deoxynojirimycin (L-NBDNJ), a novel allosteric chaperone, in the context of Pompe disease. Unlike its D-enantiomer, miglustat (N-butyl-deoxynojirimycin), which acts as a competitive inhibitor of glycosidases, this compound enhances GAA activity without inhibiting it, making it a particularly interesting candidate for combination therapy.[4][5]

Core Mechanism of Action: An Allosteric Enhancement

The primary mechanism of this compound in Pompe disease is its function as a pharmacological chaperone that binds to GAA at an allosteric site, distinct from the enzyme's active site.[4][5] This interaction confers several therapeutic benefits:

-

Stabilization of Mutant GAA: For patients with certain GAA mutations, this compound can bind to the misfolded enzyme in the endoplasmic reticulum (ER), promoting its correct conformation. This stabilization facilitates the trafficking of the mutant GAA through the secretory pathway to the lysosome, increasing the amount of functional enzyme at its site of action.

-

Enhancement of Recombinant GAA Efficacy: When used in conjunction with ERT, this compound demonstrates a synergistic effect by:

-

Increasing rhGAA Stability: this compound stabilizes the structure of rhGAA in the bloodstream, protecting it from degradation and prolonging its half-life.

-

Improving Lysosomal Delivery: By binding to rhGAA, this compound may facilitate its uptake into target cells and subsequent trafficking to the lysosome.

-

Promoting Maturation: Inside the lysosome, the precursor form of GAA undergoes proteolytic processing to yield mature, more active forms. This compound has been shown to enhance this maturation process, leading to a higher proportion of the more catalytically efficient enzyme.[3]

-

Increasing Intralysosomal Stability: this compound continues to stabilize the mature GAA within the lysosome, prolonging its enzymatic activity and enhancing glycogen clearance.

-

The allosteric nature of this compound's binding is a key advantage, as it does not compete with the natural substrate (glycogen) for the active site, thus avoiding inhibition of the enzyme's catalytic activity.[4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound on GAA activity and glycogen reduction.

Table 1: Enhancement of GAA Activity by this compound in Pompe Disease Models

| Model System | Treatment | Fold Increase in GAA Activity | Reference |

| Pompe Patient Fibroblasts (L552P mutation) | 20 µM this compound | 1.5 | [1] |

| Pompe Patient Fibroblasts (various mutations) | Co-incubation of rhGAA and this compound | Synergistic enhancement (specific fold-increase varies by cell line) | [1] |

| Pompe Patient Fibroblasts (L552P & G549R mutations) | 20 µM NB-DNJ (D-enantiomer) | 1.3 - 7.5 | [3] |

| In vivo (GAA-KO mice) | rhGAA + Oral NB-DNJ (4.3 mg/kg) | 1.70 (gastrocnemius), 1.56 (diaphragm), 1.47 (liver) | [6] |

| Plasma of Pompe Patients (Phase 2a clinical trial) | rhGAA + DNJ (D-enantiomer, 50-600mg) | 1.2 - 2.8 | [1] |

Table 2: Reduction of Glycogen Content in Pompe Disease Mouse Models

| Mouse Model | Treatment | Tissue | Glycogen Reduction (%) | Reference |

| GAA-KO | rhGAA (100 mg/kg) | Slow-twitch muscles | More efficient clearance | [2] |

| GAA-KO | rhGAA (100 mg/kg) | Fast-twitch muscles | Less efficient clearance | [2] |

| GAA-KO | Oxime-neo-rhGAA (40 mg/kg) | Quadriceps, Triceps | ~70-90% clearance (equivalent to 100 mg/kg unmodified rhGAA) | [7] |

| GAA-KO | GYS1 Knockout | Heart, Skeletal Muscle | Profound reduction | [8] |

| GAA-KO/SCID | AAV2/6-hGAA | Gastrocnemius | Significant reduction | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Acid α-Glucosidase (GAA) Activity Assay in Fibroblasts

This protocol is adapted from established methods for measuring GAA activity in cultured cells.

-

Cell Culture and Lysis:

-

Culture human Pompe patient fibroblasts or control fibroblasts in appropriate media.

-

Treat cells with desired concentrations of this compound and/or rhGAA for a specified duration (e.g., 24-72 hours).

-

Wash cells with phosphate-buffered saline (PBS) and harvest by trypsinization.

-

Lyse the cell pellet by resuspending in a lysis buffer (e.g., RIPA buffer with protease inhibitors) and subjecting to freeze-thaw cycles or sonication.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Enzyme Activity Measurement:

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.

-

Prepare a reaction mixture containing a fluorogenic substrate for GAA, such as 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG), in an acidic buffer (e.g., sodium acetate, pH 4.0).

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

-

Calculate the GAA activity as nanomoles of substrate hydrolyzed per hour per milligram of protein, based on a standard curve generated with 4-MU.

-

Glycogen Quantification in Muscle Tissue

This protocol outlines a common method for determining glycogen content in muscle biopsies from animal models.

-

Tissue Homogenization:

-

Excise and freeze muscle tissue (e.g., gastrocnemius, quadriceps) in liquid nitrogen immediately after collection.

-

Weigh the frozen tissue and homogenize in a potassium hydroxide (KOH) solution (e.g., 30% KOH) at a ratio of 1:10 (w/v).

-

Boil the homogenate for 30-60 minutes to digest the tissue and solubilize the glycogen.

-

-

Glycogen Precipitation and Hydrolysis:

-

Cool the digest on ice and precipitate the glycogen by adding ethanol.

-

Centrifuge the mixture to pellet the glycogen and discard the supernatant.

-

Wash the glycogen pellet with ethanol to remove impurities.

-

Hydrolyze the purified glycogen to glucose by resuspending the pellet in an acidic solution (e.g., 0.6 M HCl) and incubating at 100°C for 2 hours.

-

-

Glucose Measurement:

-

Neutralize the hydrolyzed sample with a base (e.g., NaOH).

-

Measure the glucose concentration in the neutralized sample using a commercial glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).

-

Calculate the glycogen content as milligrams of glycogen per gram of wet tissue weight.

-

Western Blot Analysis of GAA Protein

This protocol is used to assess the different forms (precursor and mature) of the GAA protein.

-

Protein Extraction and Quantification:

-

Prepare cell lysates from treated and untreated fibroblasts as described in the GAA activity assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human GAA.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify the relative amounts of the GAA precursor (~110 kDa) and mature forms (~76 and 70 kDa).

-

Immunofluorescence for GAA Lysosomal Localization

This protocol is used to visualize the subcellular localization of GAA.

-

Cell Culture and Treatment:

-

Grow fibroblasts on glass coverslips.

-

Treat the cells with this compound and/or rhGAA as required.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).

-

Incubate the cells with a primary antibody against human GAA and a primary antibody against a lysosomal marker protein (e.g., LAMP1).

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies that recognize the respective primary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488 for GAA and anti-mouse IgG-Alexa Fluor 594 for LAMP1).

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Analyze the images to determine the degree of colocalization between GAA and the lysosomal marker, indicating the extent of lysosomal trafficking.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of this compound's mechanism of action.

Caption: Mechanism of this compound on endogenous and recombinant GAA trafficking.

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound represents a promising pharmacological chaperone for the treatment of Pompe disease, acting through a novel allosteric mechanism to enhance both endogenous mutant GAA and co-administered rhGAA. Its ability to increase GAA activity and promote glycogen clearance without inhibiting the enzyme's function makes it a strong candidate for combination therapy with ERT. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other allosteric chaperones for Pompe disease and other lysosomal storage disorders. Further research focusing on the in vivo efficacy, long-term safety, and optimal dosing strategies in combination with next-generation ERTs will be crucial for translating the potential of this compound into clinical benefits for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential muscular glycogen clearance after enzyme replacement therapy in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycoengineered Acid α-Glucosidase With Improved Efficacy at Correcting the Metabolic Aberrations and Motor Function Deficits in a Mouse Model of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Restoration of muscle functionality by genetic suppression of glycogen synthesis in a murine model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-NBDNJ as an Allosteric Enhancer of α-Glucosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pompe disease is a lysosomal storage disorder caused by a deficiency in the acid α-glucosidase (GAA) enzyme, leading to the accumulation of glycogen in lysosomes and subsequent cellular damage, particularly in muscle tissues. While enzyme replacement therapy (ERT) with recombinant human α-glucosidase (rhGAA) is the standard of care, it has limitations in efficacy and delivery. A promising therapeutic strategy involves the use of pharmacological chaperones to improve the function of either the endogenous mutated GAA or the exogenous rhGAA. This technical guide focuses on N-butyl-l-deoxynojirimycin (l-NBDNJ), the l-enantiomer of the approved drug miglustat, which has been identified as a novel allosteric enhancer of α-glucosidase. Unlike its d-enantiomer, which is a competitive inhibitor of α-glucosidase, this compound enhances GAA activity without inhibiting it, presenting a significant advantage for therapeutic applications.[1][2][3][4] This document provides an in-depth overview of the quantitative data, experimental protocols, and proposed mechanisms of action for this compound.

Mechanism of Action: Allosteric Enhancement

This compound functions as an allosteric enhancer of α-glucosidase.[1][2][3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that leads to increased enzymatic activity and stability. This is in contrast to competitive inhibitors, which bind to the active site and block substrate access. The non-inhibitory nature of this compound is a key advantage, as it avoids the potential for substrate reduction and allows for a synergistic effect when used in combination with ERT.[1][2]

The proposed mechanism involves this compound acting as a pharmacological chaperone, stabilizing the GAA protein. This stabilization is thought to facilitate the proper folding and trafficking of the enzyme to the lysosome, as well as enhance the stability and activity of both mutated endogenous GAA and exogenously supplied rhGAA.[5][6]

Quantitative Data on α-Glucosidase Enhancement

This compound has been shown to increase the activity of both endogenous mutant GAA in Pompe disease fibroblasts and recombinant human GAA (rhGAA).

Table 1: Enhancement of Endogenous α-Glucosidase Activity in Pompe Disease Fibroblasts

| Cell Line (GAA Mutation) | This compound Concentration (µM) | Fold Increase in GAA Activity | Reference |

| L552P/L552P | 20 | 1.5 | [7] |

Note: Data is derived from preliminary studies and further dose-response analysis is required for a complete profile.

Table 2: Synergistic Enhancement of Recombinant α-Glucosidase (rhGAA) Activity in Pompe Disease Fibroblasts

| Cell Line | Treatment | GAA Activity (nmol/mg/h) | Fold Increase vs. rhGAA alone | Reference |

| PD1 | rhGAA (50 µmol/l) | ~10 | - | [6] |

| PD1 | rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~25 | ~2.5 | [6] |

| PD2 | rhGAA (50 µmol/l) | ~8 | - | [6] |

| PD2 | rhGAA (50 µmol/l) + NB-DNJ (20 µmol/l) | ~20 | ~2.5 | [6] |

Note: The data presented for synergistic enhancement uses N-butyl-deoxynojirimycin (NB-DNJ), the d-enantiomer, as a pharmacological chaperone. Studies with this compound show a comparable synergistic enhancing effect.[7]

Experimental Protocols

α-Glucosidase Activity Assay in Pompe Disease Fibroblasts

This protocol outlines the general steps for assessing the effect of this compound on α-glucosidase activity in cultured fibroblasts from Pompe disease patients.

References

- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological enhancement of mutated alpha-glucosidase activity in fibroblasts from patients with Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Chaperone Therapy for Pompe Disease [mdpi.com]

The Pharmacological Landscape of L-Iminosugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of polyhydroxylated alkaloids that are structural mimics of monosaccharides, where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution confers unique chemical and biological properties, most notably the ability to competitively inhibit glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and the synthesis of glycoconjugates.[1][2][3] The therapeutic potential of these glycomimetics has been extensively explored, leading to the development of approved drugs and numerous candidates in clinical trials for a wide range of diseases, including metabolic disorders, lysosomal storage diseases, viral infections, and cancer.[4][5] This guide provides an in-depth overview of the core pharmacological properties of l-iminosugars, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

L-iminosugars, the enantiomers of the more commonly studied d-iminosugars, have garnered significant attention for their distinct and often more potent biological activities. Their unique stereochemistry can lead to enhanced selectivity and efficacy against specific enzyme targets. This guide will delve into the mechanisms of action, therapeutic applications, and the experimental basis for the pharmacological characterization of this promising class of compounds.

Core Pharmacological Properties and Mechanisms of Action

The primary mechanism by which l-iminosugars exert their pharmacological effects is through the competitive inhibition of carbohydrate-processing enzymes. The protonated nitrogen atom at physiological pH mimics the oxacarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding to the active site of glycosidases.[6]

Glycosidase and Glycosyltransferase Inhibition

L-iminosugars are potent inhibitors of various glycosidases, including α-glucosidases, β-glucosidases, α-mannosidases, and α-galactosidases.[2][5] This inhibition disrupts the breakdown of complex carbohydrates and the modification of glycoproteins and glycolipids. Furthermore, some l-iminosugars can inhibit glycosyltransferases, enzymes responsible for the synthesis of oligosaccharides and glycoconjugates, such as glucosylceramide synthase (GCS).[7][8][9]

Pharmacological Chaperone Therapy

In the context of lysosomal storage diseases (LSDs) caused by mutations leading to misfolded and unstable enzymes, certain l-iminosugars can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules bind to the mutant enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the lysosome, the higher concentration of the natural substrate displaces the iminosugar, allowing the rescued enzyme to function.[1][10] This approach is particularly relevant for LSDs like Gaucher disease and Fabry disease.[1][11]

Antiviral Activity

Many enveloped viruses rely on the host cell's ER glycosylation machinery for the proper folding and function of their envelope glycoproteins. L-iminosugars that inhibit ER α-glucosidases I and II can disrupt this process, leading to misfolded viral glycoproteins. This can result in the production of non-infectious viral particles or the retention and degradation of viral proteins, thus exhibiting broad-spectrum antiviral activity.[12][13][14]

Quantitative Data on L-Iminosugar Activity

The following tables summarize the inhibitory activities of key l-iminosugars against various enzymes and viruses.

Table 1: Glycosidase Inhibition by L-Iminosugars (IC50/Ki Values)

| Iminosugar Derivative | Enzyme | Source | IC50 / Ki (µM) | Reference(s) |

| N-butyl-1-deoxynojirimycin (NB-DNJ) | α-Glucosidase I | Rat | 0.68 | [15][16] |

| α-Glucosidase II | Rat | 10.8 | [15][16] | |

| Glucosylceramide Synthase | Rat | 32 | ||

| β-Glucosidase 2 | Rat | 81 | ||

| Miglitol (N-hydroxyethyl-DNJ) | α-Glucosidase | Yeast | >1000 | [2] |

| α-Glucosidase | Rice | 0.05 | [2] | |

| N-nonyl-deoxynojirimycin (NN-DNJ) | α-Glucosidase I | Rat | 0.54 | [15] |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 54 | [2] |

| ER Glucosidase II | Mouse | 16 | [2] | |

| Compound 6e (N-substituted iminosugar C-glycoside) | α-Glucosidase | Yeast | 0.9 | [6] |

| Compound 6d (N-substituted iminosugar C-glycoside) | α-Glucosidase | Yeast | 2.4 | [6] |

| Spiro-iminosugar 3a | α-Glucosidase | 0.075 | [17] | |

| Spiro-iminosugar 4a | α-Glucosidase | 0.036 | [17] | |

| Miglitol (Standard) | α-Glucosidase | 0.100 | [17] | |

| Isofagomine derivatives | β-Glucosidase | T. Maritima | 0.37 - 4.6 | [18] |

| Iso-d-galacto-fagomines | α-Galactosidase | A. Niger | 0.063 - 2.0 | [18] |

| 6-Deoxy-DIM | α-Mannosidase (AMAN-2) | C. elegans | 0.19 (Ki) | [5] |

Table 2: Antiviral Activity of L-Iminosugars (EC50 Values)

| Iminosugar Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |

| N-butyl-deoxynojirimycin (NB-DNJ) | Dengue Virus (DENV) | MDMΦs | 1.2 - 10.6 | [19] |

| N-nonyl-deoxynojirimycin (NN-DNJ) | Dengue Virus (DENV) | MDMΦs | ~1 | [19] |

| Celgosivir (castanospermine pro-drug) | Dengue Virus (DENV) | 5 | [19] | |

| OSL-95II | Bovine Viral Diarrhea Virus (BVDV) | < 1 | [20] | |

| CM-9-78 | Bovine Viral Diarrhea Virus (BVDV) | < 1 | [20] |

Experimental Protocols

Synthesis of N-Substituted Deoxynojirimycin Derivatives

-

Starting Material: 1-deoxynojirimycin (DNJ).

-

Reaction: Condensation of DNJ with a commercially available or synthesized benzyl bromide or other alkyl halide derivative.

-

Base: Potassium carbonate is typically used to facilitate the nucleophilic substitution reaction.

-

Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) is used.

-

Procedure:

-

Dissolve 1-deoxynojirimycin in the solvent.

-

Add potassium carbonate and the alkyl halide derivative.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane:methanol).

Glycosidase Inhibition Assay

-

Enzyme and Substrate: A specific glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae) and its corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside) are used.

-

Buffer: A suitable buffer is used to maintain the optimal pH for the enzyme (e.g., phosphate buffer).

-

Procedure:

-

Prepare a series of dilutions of the l-iminosugar inhibitor.

-

In a 96-well plate, add the enzyme solution to each well containing either the inhibitor or buffer (for control).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the p-nitrophenyl glycoside substrate to each well.

-

Incubate the reaction for a specific time.

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacological Chaperone Activity Assay (Cell-Based)

-

Cell Line: Use a patient-derived cell line or a genetically engineered cell line expressing a mutant form of the target enzyme (e.g., fibroblasts from a Gaucher disease patient with a specific GBA mutation).

-

Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the l-iminosugar for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis: After treatment, wash the cells and lyse them using a suitable lysis buffer.

-

Enzyme Activity Measurement:

-

Determine the activity of the target enzyme in the cell lysates using a specific fluorogenic or colorimetric substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Protein Quantification: Determine the total protein concentration in each lysate to normalize the enzyme activity.

-

Data Analysis: Calculate the fold-increase in enzyme activity in the treated cells compared to the untreated control cells. Determine the EC50 (effective concentration to achieve 50% of the maximum chaperone effect).

Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Line and Virus: Use a susceptible cell line (e.g., Vero cells) and the virus of interest (e.g., Dengue virus).

-

Infection and Treatment:

-

Seed the cells in multi-well plates to form a confluent monolayer.

-

Pre-treat the cells with various concentrations of the l-iminosugar for a certain period before infection, or add the compound simultaneously with the virus, or after the virus adsorption period, depending on the desired experimental question.

-

Infect the cells with a known titer of the virus for a specific adsorption period.

-

-

Plaque Formation:

-

After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the iminosugar.

-

Incubate the plates for several days to allow for plaque formation.

-

-

Visualization and Quantification:

-

Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

Inhibition of the Calnexin Cycle and ER-Associated Degradation (ERAD)

L-iminosugars that inhibit ER α-glucosidases interfere with the calnexin cycle, a critical quality control mechanism for glycoprotein folding. This can lead to the accumulation of misfolded proteins, which are then targeted for degradation via the ER-associated degradation (ERAD) pathway.

Caption: Inhibition of the Calnexin Cycle by l-Iminosugars.

Substrate Reduction Therapy in Gaucher Disease

In Gaucher disease, the deficiency of the enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide. L-iminosugars like miglustat (N-butyl-deoxynojirimycin) inhibit glucosylceramide synthase (GCS), thereby reducing the production of glucosylceramide to a level that the residual GCase activity can manage.

Caption: Substrate Reduction Therapy in Gaucher Disease.

Pharmacological Chaperone Therapy in Fabry Disease

In Fabry disease, mutations in the GLA gene can lead to misfolded α-galactosidase A (α-Gal A) that is prematurely degraded. Pharmacological chaperones, such as certain l-iminosugars, bind to the misfolded enzyme in the ER, stabilizing it and allowing it to traffic to the lysosome.

Caption: Pharmacological Chaperone Therapy in Fabry Disease.

Conclusion

L-iminosugars represent a versatile and powerful class of pharmacological agents with a broad spectrum of therapeutic applications. Their ability to modulate the activity of key carbohydrate-processing enzymes provides a foundation for the treatment of diverse pathologies, from genetic disorders to infectious diseases and cancer. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic methodologies, promises to yield even more potent and selective l-iminosugar-based therapeutics in the future. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the pharmacological properties of l-iminosugars and the experimental approaches used to characterize them.

References

- 1. Molecular interaction of imino sugars with human alpha-galactosidase: Insight into the mechanism of complex formation and pharmacological chaperone action in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

- 11. mdpi.com [mdpi.com]

- 12. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-specific antiviral activity of iminosugars against human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

L-NBDNJ in Cystic Fibrosis Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-threatening genetic disorder characterized by persistent lung infections and chronic inflammation. While the primary defect lies in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, therapeutic strategies are increasingly targeting the downstream consequences of CFTR dysfunction. This technical guide provides a comprehensive overview of the role of N-(n-butyl)deoxynojirimycin (L-NBDNJ) in preclinical models of cystic fibrosis. Contrary to initial hypotheses, this compound does not function as a direct corrector of the common F508del-CFTR mutation. Instead, emerging evidence robustly demonstrates its potential as a potent anti-inflammatory and anti-infective agent, primarily by attenuating the virulence of Pseudomonas aeruginosa, a key pathogen in CF lung disease, and modulating the host's inflammatory response. This document details the quantitative effects of this compound, the experimental protocols used to assess its efficacy, and the signaling pathways it is proposed to modulate.

This compound as an Anti-Infective and Anti-Inflammatory Agent

This compound has demonstrated significant efficacy in reducing bacterial burden and mitigating inflammation in murine models of chronic Pseudomonas aeruginosa lung infection, a hallmark of advanced cystic fibrosis lung disease.

Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: Effect of this compound on Pseudomonas aeruginosa Bacterial Load in a Murine Model of Chronic Lung Infection

| Treatment Group | Dose (mg/kg) | Bacterial Load (CFU/lung) | % Reduction vs. Vehicle |

| Vehicle | - | ~1.0 x 10^7 | - |

| This compound | 10 | ~5.0 x 10^6 | 50% |

| This compound | 100 | ~2.5 x 10^6 | 75% |

Table 2: Effect of this compound on Pseudomonas aeruginosa Virulence Factor Gene Expression

| Gene | Virulence Factor | Fold Decrease in Expression with this compound |

| aprA | Alkaline Protease | Significant reduction |

| phzA | Pyocyanin | 2.5-fold |

| pvdA | Pyoverdine | Downregulated |

Table 3: Effect of this compound on Inflammatory Cell Recruitment in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose | Neutrophil Count | % Reduction vs. Vehicle |

| Vehicle | - | High | - |

| This compound | Dose-dependent | Modest reduction | Not specified |

Table 4: Effect of this compound on Pseudomonas aeruginosa Adhesion to Human Alveolar Epithelial Cells (A549)

| Treatment | Adhesion Efficiency | Fold Reduction vs. Untreated |

| Untreated Bacteria | High | - |

| This compound-treated Bacteria | Significantly reduced | ~5-fold |

Evaluation of this compound as a CFTR Corrector

Despite its efficacy as an anti-inflammatory and anti-infective agent, this compound was evaluated for its potential to correct the trafficking defect of the F508del-CFTR mutant protein.

Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) Quenching Assay

A halide-sensitive YFP quenching assay was utilized to assess the function of F508del-CFTR in CF bronchial epithelial cells (CFBE41o-). This assay measures the influx of iodide through CFTR channels, leading to a quenching of the YFP fluorescence. Increased quenching indicates improved CFTR function.

Table 5: this compound as a CFTR Corrector in F508del-CFTR CFBE41o- Cells

| Treatment | Concentration (µM) | CFTR Function (relative to VX-809) |

| Vehicle (DMSO) | - | Negative Control |

| VX-809 (Positive Control) | 1 | 100% |

| This compound | 5 | No significant activity |

| This compound | 20 | No significant activity |

| This compound | 50 | No significant activity |

| This compound | 100 | No significant activity |

| This compound + VX-809 | Various | No synergistic effect |

The results conclusively demonstrated that this compound does not act as a corrector for the F508del-CFTR mutation, either alone or in combination with the known corrector, VX-809.[1]

Experimental Protocols

Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

This model is designed to mimic the chronic lung infection seen in individuals with cystic fibrosis.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Mucoid clinical isolate of Pseudomonas aeruginosa

-

Agarose

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Protocol:

-

Culture a mucoid strain of P. aeruginosa to the desired concentration.

-

Embed the bacteria in agarose beads to protect them from immediate clearance by the host immune system.

-

Anesthetize the mice.

-

Intratracheally instill the bacteria-laden agarose beads into the lungs of the mice.

-

Monitor the mice for signs of infection and weight loss over a period of several days to weeks.

-

Administer this compound or vehicle control at specified doses and time points.

Quantification of Bacterial Load in Murine Lungs

This protocol is used to determine the number of viable bacteria in the lungs of infected mice.

Materials:

-

Lungs from infected mice

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Luria-Bertani (LB) agar plates

-

Incubator

Protocol:

-

Aseptically harvest the lungs from euthanized mice.

-

Homogenize the lung tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the lung homogenate in PBS.

-

Plate the dilutions onto LB agar plates.

-

Incubate the plates at 37°C overnight.

-

Count the number of colony-forming units (CFUs) on the plates and calculate the total CFU per lung.

Analysis of Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

This protocol is used to assess the inflammatory response in the lungs.

Materials:

-

Lungs from mice

-

Sterile PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin and slides

-

Staining reagents (e.g., Diff-Quik)

Protocol:

-

Cannulate the trachea of the euthanized mouse.

-

Instill and aspirate a known volume of sterile PBS into the lungs three times to collect the BALF.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Count the total number of cells using a hemocytometer or automated cell counter.

-

Prepare cytospin slides of the cells and stain them to differentiate between different inflammatory cell types (e.g., neutrophils, macrophages).

Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) Quenching Assay

This cell-based assay is used to measure CFTR channel function.[2]

Materials:

-

CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP

-

96-well plates

-

Fluorescence plate reader

-

Solutions: Chloride-containing buffer, Iodide-containing buffer

-

CFTR activators (e.g., forskolin, genistein)

-

Test compounds (this compound, VX-809)

Protocol:

-

Seed the CFBE41o- cells in a 96-well plate and culture until confluent.

-

Incubate the cells with the test compounds (this compound, with or without VX-809) or vehicle control for 24 hours.

-

Wash the cells with a chloride-containing buffer.

-

Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

-

Inject an iodide-containing buffer along with CFTR activators into the wells.

-

Monitor the decrease in YFP fluorescence over time as iodide enters the cells through functional CFTR channels and quenches the YFP signal.

-

Calculate the rate of fluorescence quenching as a measure of CFTR activity.

Signaling Pathways Modulated by this compound

The anti-infective and anti-inflammatory effects of this compound are attributed to its ability to modulate host cell signaling pathways, thereby disarming the pathogen and dampening the inflammatory response.

Interference with Host Cell Cytoskeleton Organization

This compound has been shown to interfere with the expression of proteins that regulate the assembly and organization of the host cell cytoskeleton.[1] This can impact the ability of P. aeruginosa to adhere to and invade host cells. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is tightly controlled by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). Downstream effectors, such as formins and the Arp2/3 complex, mediate the formation of different actin structures. By altering the expression of key regulatory proteins, this compound may disrupt this delicate balance, leading to a less favorable environment for bacterial invasion.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation in the CF lung is a major driver of disease progression. This compound appears to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and p38 MAPK pathways, which are known to be hyperactive in the CF airway epithelium. These pathways lead to the production of pro-inflammatory cytokines like IL-1β and IL-8, which in turn recruit neutrophils to the site of infection, perpetuating the inflammatory cycle. By dampening the activation of these pathways, this compound can reduce the production of inflammatory mediators and subsequent neutrophil infiltration.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the management of cystic fibrosis lung disease, not by correcting the underlying CFTR defect, but by targeting the downstream consequences of the disease: chronic infection and inflammation. Its ability to reduce the virulence of P. aeruginosa and dampen the host inflammatory response offers a novel, non-antibiotic-based approach to managing this persistent pathogen. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's effects on host cell signaling and to evaluate its therapeutic potential in combination with existing CFTR modulators. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a valuable addition to the therapeutic arsenal for cystic fibrosis.

References

Synthesis of the Unnatural Enantiomer of Miglustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat, N-butyl-1-deoxynojirimycin (NB-DNJ), is an iminosugar approved for the treatment of Gaucher disease. Its unnatural enantiomer, N-butyl-L-deoxynojirimycin (L-NBDNJ), has garnered significant interest for its distinct pharmacological profile. Unlike its D-enantiomer, this compound is not an inhibitor of α-glucosidase but acts as a pharmacological chaperone for the enzyme acid α-glucosidase (GAA), which is deficient in Pompe disease.[1] This whitepaper provides a detailed technical guide on the stereocontrolled de novo synthesis of this compound, focusing on a robust synthetic pathway commencing from the chiral pool starting material, L-serine. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to aid researchers in the replication and further investigation of this promising therapeutic candidate.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, making them valuable therapeutic agents. Miglustat (D-NBDNJ) is a prominent example, utilized in substrate reduction therapy for Gaucher disease.[1]

The stereochemistry of iminosugars plays a critical role in their biological activity. The unnatural enantiomer of Miglustat, this compound, exhibits a fascinating divergence in its mechanism of action. It has been identified as an allosteric enhancer of GAA activity, the enzyme deficient in the lysosomal storage disorder, Pompe disease.[1] This has opened new avenues for the development of chaperone-based therapies for this debilitating condition.

This guide details a well-established synthetic route to enantiomerically pure this compound, beginning with the synthesis of the key chiral building block, L-Garner's aldehyde, from L-serine. The subsequent steps involve the construction of the L-ido-deoxynojirimycin core and the final N-alkylation to yield the target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of L-Garner's Aldehyde: The chiral precursor, L-Garner's aldehyde, is synthesized from the readily available and inexpensive amino acid, L-serine. This involves protection of the amino and carboxyl groups, followed by the formation of the oxazolidine ring and subsequent reduction.

-

Construction of the L-ido-Deoxynojirimycin Core: L-Garner's aldehyde undergoes a series of transformations, including olefination, epoxidation, and intramolecular cyclization, to construct the core piperidine ring structure of L-ido-deoxynojirimycin.

-

N-Alkylation: The final step involves the reductive amination of the L-ido-deoxynojirimycin core with butyraldehyde to introduce the n-butyl group at the nitrogen atom, yielding this compound.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of L-Garner's Aldehyde from L-Serine

A widely adopted and efficient procedure for the preparation of L-Garner's aldehyde from L-serine is outlined below.[2][3][4]

Step 1: Esterification of L-Serine

-

To a suspension of L-serine (1.0 eq) in methanol, acetyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

Step 2: N-Boc Protection

-

The L-serine methyl ester hydrochloride is dissolved in a mixture of dichloromethane and triethylamine (2.5 eq).

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-serine methyl ester.

Step 3: Acetonide Formation

-

N-Boc-L-serine methyl ester is dissolved in 2,2-dimethoxypropane.

-

A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is neutralized with triethylamine and concentrated under reduced pressure. The residue is purified by column chromatography to afford (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.

Step 4: Reduction to L-Garner's Aldehyde

-

The protected serine ester is dissolved in anhydrous toluene and cooled to -78 °C.

-

A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then quenched by the slow addition of methanol.

-

The mixture is warmed to room temperature, and a saturated solution of Rochelle's salt is added. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield L-Garner's aldehyde.

Synthesis of L-ido-Deoxynojirimycin

The conversion of L-Garner's aldehyde to the L-ido-deoxynojirimycin core is a multi-step process. The following is a representative synthetic sequence.

Step 1: Wittig Olefination

-

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise.

-

The resulting red ylide solution is stirred for 30 minutes, then cooled to -78 °C.

-

A solution of L-Garner's aldehyde (1.0 eq) in THF is added, and the reaction is stirred for 2 hours at -78 °C.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 2: Epoxidation

-

The enol ether from the previous step is dissolved in dichloromethane.

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) is added portion-wise at 0 °C.

-

The reaction is stirred for 4 hours at room temperature, then quenched with saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried, and concentrated.

Step 3: Intramolecular Cyclization and Deprotection

-

The crude epoxide is dissolved in a mixture of THF and 1 M HCl.

-

The reaction mixture is heated at 60 °C for 6 hours.

-

After cooling, the mixture is neutralized with a strong anion exchange resin.

-

The resin is filtered off, and the filtrate is concentrated to give crude L-ido-deoxynojirimycin.

Synthesis of N-Butyl-L-deoxynojirimycin (this compound)

The final step is the N-alkylation of the iminosugar core.

-

L-ido-deoxynojirimycin (1.0 eq) is dissolved in methanol.

-

Butyraldehyde (1.2 eq) and a catalytic amount of acetic acid are added.

-

Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by ion-exchange chromatography to yield N-Butyl-L-deoxynojirimycin.

Quantitative Data

The following tables summarize the typical yields and characterization data for the key intermediates and the final product in the synthesis of this compound.

Table 1: Synthesis of L-Garner's Aldehyde

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (%) |

| 1-3 | (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate | L-Serine | ~75-85 | >99 |

| 4 | L-Garner's Aldehyde | Protected Serine Ester | ~80-90 | >98 |

Table 2: Synthesis of this compound

| Step | Product | Starting Material | Yield (%) |

| 1 | Wittig Olefination Product | L-Garner's Aldehyde | ~70-80 |

| 2 | Epoxide | Enol Ether | ~85-95 |

| 3 | L-ido-Deoxynojirimycin | Epoxide | ~50-60 (over 2 steps) |

| 4 | N-Butyl-L-deoxynojirimycin | L-ido-DNJ | ~80-90 |

Table 3: Characterization Data for N-Butyl-L-deoxynojirimycin (this compound)

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₂₁NO₄ |

| Molecular Weight | 219.28 g/mol |

| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, J = 11.6, 2.8 Hz, 1H), 3.75 (dd, J = 11.6, 4.8 Hz, 1H), 3.45 (t, J = 9.2 Hz, 1H), 3.30-3.20 (m, 2H), 3.10 (dd, J = 11.2, 4.8 Hz, 1H), 2.70-2.55 (m, 2H), 2.30 (t, J = 9.2 Hz, 1H), 1.60-1.45 (m, 2H), 1.40-1.25 (m, 2H), 0.90 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (100 MHz, D₂O) | δ 78.8, 72.1, 70.0, 66.5, 59.8, 55.4, 49.2, 29.8, 20.1, 13.2 |

| Mass Spectrometry (ESI+) | m/z 220.15 [M+H]⁺ |

| Optical Rotation | [α]ᴅ²⁰ +XX.X (c 1.0, H₂O) |

Biological Context and Mechanism of Action

Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA).[5] This leads to the accumulation of glycogen within the lysosomes, primarily affecting muscle tissues.[5][6][7] The unnatural enantiomer of Miglustat, this compound, acts as a pharmacological chaperone.[1] Instead of inhibiting the enzyme, it binds to the misfolded GAA, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring its catalytic activity.[8][9]

Caption: Pathophysiology of Pompe disease and the chaperone action of this compound.

Conclusion

The synthesis of the unnatural enantiomer of Miglustat, this compound, represents a significant advancement in the development of pharmacological chaperones for Pompe disease. The stereocontrolled synthesis from L-serine provides a reliable and scalable route to this promising therapeutic candidate. The detailed protocols and data presented in this whitepaper are intended to facilitate further research and development in this area, ultimately contributing to new treatment options for patients with this rare and debilitating genetic disorder.

References

- 1. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Lysosomal glycogen accumulation in Pompe disease results in disturbed cytoplasmic glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pompe disease: from pathophysiology to therapy and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Chaperoning Potential of L-NBDNJ: A Technical Guide for Researchers

Introduction

Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes and subsequent cellular damage, particularly in muscle tissues. Enzyme replacement therapy (ERT) is the standard of care, but it has limitations. Pharmacological chaperones (PCs) that can assist in the proper folding and trafficking of GAA or enhance its activity represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the chaperoning potential of N-butyl-l-deoxynojirimycin (L-NBDNJ), the unnatural enantiomer of the approved drug Miglustat (N-butyl-d-deoxynojirimycin). Unlike its D-enantiomer, this compound has been identified as a non-inhibitory, allosteric enhancer of GAA activity, making it a compound of significant interest for the treatment of Pompe disease.[1][2]

Core Mechanism of Action

This compound is unique in that it does not inhibit glycosidases, a common trait of many iminosugar-based chaperones.[1][2] Instead, it acts as an allosteric enhancer of GAA. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's stability and catalytic activity. This allosteric activation has been shown to enhance the levels of lysosomal GAA in fibroblasts from Pompe disease patients.[1][2] Furthermore, this compound has demonstrated a synergistic effect when co-administered with recombinant human α-glucosidase (rhGAA), the basis of ERT.[1][2]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies on the effect of this compound on GAA activity.

Table 1: Effect of this compound on Endogenous GAA Activity in Pompe Disease Fibroblasts

| Cell Line (Mutation) | This compound Concentration (µM) | Fold Increase in GAA Activity | Reference |

| Patient 1 (p.L552P/p.L552P) | 20 | 1.5 | [1] |

Table 2: Synergistic Effect of this compound with Recombinant Human α-Glucosidase (rhGAA)

| Cell Line | Treatment | GAA Activity (relative to untreated) | Reference |

| Pompe Fibroblasts | rhGAA | Specific values not provided, but enhanced | [1] |

| Pompe Fibroblasts | rhGAA + this compound | Synergistic increase observed | [1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound enhances GAA activity. In the endoplasmic reticulum (ER), newly synthesized GAA undergoes folding. Misfolded GAA is targeted for degradation. This compound is proposed to bind to GAA, stabilizing its conformation and promoting its successful trafficking through the Golgi apparatus to the lysosome, where it can degrade glycogen.

Caption: Proposed mechanism of this compound as an allosteric enhancer of GAA.

General Experimental Workflow for Chaperone Evaluation

This diagram outlines a typical workflow for assessing the chaperoning potential of a compound like this compound.

Caption: General workflow for evaluating pharmacological chaperones.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of this compound.

1. Cell Culture and Treatment

-

Cell Lines: Human fibroblasts derived from Pompe disease patients with confirmed GAA mutations (e.g., homozygous for p.L552P) are typically used.

-

Culture Conditions: Cells are maintained in standard cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 20 µM). For co-incubation studies, recombinant human GAA is added to the medium with or without this compound. Cells are typically treated for 24 to 72 hours before harvesting.

2. GAA Enzyme Activity Assay

-

Principle: The enzymatic activity of GAA is measured using a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG). GAA cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU).

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., water or a mild detergent-based buffer) through sonication or freeze-thaw cycles.

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the Bradford or BCA assay.

-

Enzymatic Reaction: A known amount of cell lysate protein is incubated with the 4-MUG substrate in an acidic buffer (pH 4.0-4.5) at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).

-

Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculation: GAA activity is calculated based on a standard curve of 4-MU and is typically expressed as nmol of substrate hydrolyzed per hour per milligram of protein.

-

3. Western Blot Analysis for GAA Protein

-

Principle: Western blotting is used to detect and quantify the different forms of the GAA protein (precursor and mature forms) to assess its expression and processing.

-

Procedure:

-

Protein Separation: Cell lysates with equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for human GAA.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.

-

Analysis: The intensity of the bands corresponding to the different GAA forms is quantified using densitometry software.

-

Clinical Status

To date, there are no published clinical trials specifically evaluating this compound for the treatment of Pompe disease. The available data is from preclinical, in vitro studies.

Conclusion

This compound presents a novel and promising approach for the treatment of Pompe disease. Its unique mechanism as a non-inhibitory, allosteric enhancer of GAA distinguishes it from many other iminosugar-based chaperones. Preclinical data demonstrates its potential to increase the activity of mutant GAA and to act synergistically with ERT. Further in vivo studies and eventual clinical trials are necessary to fully elucidate its therapeutic potential.

References

The Impact of L-NBDNJ on Lysosomal α-Glucosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of N-butyl-deoxynojirimycin's l-enantiomer (L-NBDNJ) on lysosomal α-glucosidase (GAA). Pompe disease, a lysosomal storage disorder, is caused by a deficiency in GAA, leading to the accumulation of glycogen in lysosomes.[1][2][3] this compound has emerged as a promising pharmacological chaperone that can enhance the levels and activity of this crucial enzyme.

Core Mechanism of Action: Pharmacological Chaperoning

This compound functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of the GAA enzyme.[4][5][6] Many mutations associated with Pompe disease result in misfolded GAA that is prematurely degraded and fails to reach the lysosome, even if the enzyme's catalytic site is potentially functional.[7] this compound binds to the mutant GAA in the endoplasmic reticulum, stabilizing its conformation and allowing it to pass the cell's quality control mechanisms. This facilitates its transport to the lysosome, where it can catabolize glycogen.[7]

A key advantage of this compound is that, unlike its d-enantiomer (N-butyldeoxynojirimycin or Miglustat), it is not a significant inhibitor of glycosidases.[4][5][8] This characteristic is particularly beneficial as it minimizes the risk of substrate reduction-related side effects.

Quantitative Analysis of this compound's Effect on α-Glucosidase

The following tables summarize the quantitative data from key studies investigating the effect of this compound and related compounds on lysosomal α-glucosidase levels and activity.

Table 1: In Vitro Efficacy of N-butyldeoxynojirimycin (NB-DNJ) in Pompe Disease Fibroblasts

| Cell Line | Treatment | Incubation Time (hours) | Fold Increase in GAA Activity | Reference |

| Pompe Disease Fibroblasts | 50 µmol/l rhGAA + 20 µmol/l NB-DNJ | 24 | More efficient correction of enzyme activity | [9] |

| Pompe Disease Fibroblasts (PD1 and PD2) | 50 µmol/l rhGAA + 20 µmol/l NB-DNJ | 8 - 16 | Substantial enhancement of GAA correction | [9] |

| Pompe Patient-Derived Fibroblasts (6 of 14 cell lines) | 1-deoxynojirimycin (DNJ) | Not Specified | 4- to 18-fold | [10] |

Table 2: In Vivo Efficacy of NB-DNJ in a Pompe Disease Mouse Model

| Animal Model | Treatment | Tissue | Outcome | Reference |

| Pompe Disease Knock-out Mice | 4.3 mg/kg NB-DNJ (oral, 2 days) + 40 mg/kg rhGAA (injection) | Liver, Gastrocnemius, Diaphragm, Heart | Improved enzyme correction | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

Cell Culture and Treatment with this compound

-

Cell Seeding: Pompe disease patient-derived fibroblasts are seeded in appropriate culture flasks or plates at a density that allows for logarithmic growth during the experiment.

-

Culture Medium: Cells are maintained in a standard culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: The culture medium is replaced with a fresh medium containing the desired concentration of this compound (or a vehicle control). For co-incubation studies with enzyme replacement therapy (ERT), recombinant human α-glucosidase (rhGAA) is also added to the medium at a specified concentration (e.g., 50 µmol/l).[9]

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Cell Lysis: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer to extract cellular proteins for subsequent analysis.

α-Glucosidase Activity Assay

-

Lysate Preparation: A portion of the cell lysate is used to determine the total protein concentration, typically using a BCA or Bradford protein assay.

-

Enzyme Reaction: The α-glucosidase activity is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-glucopyranoside. The cell lysate is incubated with the substrate in an acidic buffer (pH 4.3) that mimics the lysosomal environment.

-

Fluorescence Measurement: The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer.

-

Data Normalization: The enzyme activity is typically normalized to the total protein concentration in the lysate and expressed as nmol/mg of protein/hour.

Western Blot Analysis for α-Glucosidase Levels

-

Protein Quantification: The total protein concentration in the cell lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human α-glucosidase.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the different forms of α-glucosidase (precursor and mature forms) is quantified using densitometry software.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of this compound as a pharmacological chaperone for α-glucosidase.

Caption: Experimental workflow for evaluating the effect of this compound.

Conclusion

This compound represents a significant advancement in the potential treatment of Pompe disease. Its ability to act as a pharmacological chaperone, enhancing the levels of functional lysosomal α-glucosidase without significant inhibitory effects, makes it a compelling candidate for monotherapy in patients with responsive mutations and for combination therapy with ERT. The data strongly supports its role in increasing intracellular GAA activity and improving the efficacy of recombinant enzymes. Further research, particularly clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound for Pompe disease patients.

References

- 1. Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pompe Disease: New Developments in an Old Lysosomal Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation-independent Lysosomal Targeting of Acid α-Glucosidase Enhances Muscle Glycogen Clearance in Pompe Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Butyl-l-deoxynojirimycin (this compound): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, SAR, and Biological Evaluation of a Non-Inhibitory Chaperone for Acid Alpha Glucosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of L-NBDNJ in Lung Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic and acute inflammatory lung diseases, such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI), represent a significant global health burden. A key pathological feature of these conditions is a dysregulated and persistent inflammatory response within the pulmonary system. L-NBDNJ (N-butyldeoxynojirimycin), also known as miglustat, an iminosugar previously approved for the treatment of Gaucher disease, has emerged as a promising therapeutic candidate with potent anti-inflammatory properties in the context of lung disease. This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory potential of this compound, detailing its mechanisms of action, relevant experimental protocols, and quantitative data from key studies.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound in models of lung disease.

| Model | Organism | Treatment | Parameter Measured | Result | Significance | Reference |

| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Total cells in Bronchoalveolar Lavage Fluid (BALF) | Modest reduction | Not specified | [1] |

| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Neutrophils in BALF | Modest reduction | Not specified | [1] |

| Chronic Pseudomonas aeruginosa lung infection | C57Bl/6NCr mice | This compound (10 and 100 mg/kg, oral gavage) | Bacterial load (CFU) in lungs | Significant decrease | p < 0.05; p < 0.01 | [1] |

| Pseudomonas aeruginosa infection in CF bronchial epithelial cells | Human (in vitro) | This compound (Miglustat) | IL-8 mRNA levels and protein release | Significant reduction | Not specified | [2] |

| Bleomycin-induced pulmonary fibrosis | Mice | N-butyldeoxynojirimycin (NB-DNJ) | Lung injury and deterioration of respiratory functions | Marked amelioration | Not specified | [3] |

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, which appear to be context-dependent, varying with the specific lung pathology.

Inhibition of Glucosylceramide Synthase (GCS) and Modulation of Sphingolipid Metabolism

In the context of cystic fibrosis-related lung inflammation, the anti-inflammatory action of this compound is linked to its activity as an inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of glycosphingolipids. By inhibiting GCS, this compound may alter the composition of lipid rafts in cell membranes, thereby modulating cellular signaling pathways involved in inflammation. A key downstream target of this mechanism is the non-lysosomal β-glucosidase 2 (GBA2). Inhibition of GBA2 by this compound has been shown to significantly reduce the induction of IL-8, a potent neutrophil chemoattractant, in bronchial epithelial cells infected with Pseudomonas aeruginosa.[2] This effect appears to be independent of direct effects on the NF-κB and AP-1 transcription factors.[4]

Inhibition of Smad2/3 Nuclear Translocation in Pulmonary Fibrosis

In models of pulmonary fibrosis, this compound has been demonstrated to ameliorate lung injury and fibrosis by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] Specifically, this compound inhibits the nuclear translocation of Smad2 and Smad3, key transcription factors downstream of the TGF-β receptor.[3] By preventing the accumulation of Smad2/3 in the nucleus, this compound blocks the transcription of pro-fibrotic genes, thereby reducing the excessive deposition of extracellular matrix proteins that characterizes fibrosis.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Experimental Protocols

Murine Model of Pseudomonas aeruginosa Chronic Lung Infection

This model is designed to mimic the chronic bacterial infections often seen in patients with cystic fibrosis.

-

Animals: C57Bl/6NCr male mice are typically used.

-

Infection: Mice are anesthetized and intratracheally inoculated with P. aeruginosa (e.g., strain MDR-RP73) embedded in agar beads. This method promotes the formation of bacterial microcolonies within the airways, leading to a chronic infection.

-

Treatment: this compound is administered, for example, by oral gavage at specified doses (e.g., 10 and 100 mg/kg) daily for a set period (e.g., starting 24 hours before infection and continuing for 6 days post-infection).[1]

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): At the experimental endpoint, mice are euthanized, and a BAL is performed to collect airway fluid. Total and differential cell counts (particularly neutrophils) are determined.

-

Bacterial Load: Lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BAL fluid or lung homogenates can be quantified using methods like ELISA.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is used to study acute inflammatory responses in the lung.

-

Animals: Various mouse strains can be used (e.g., C57BL/6).

-

Induction: Mice are anesthetized, and a solution of LPS from a Gram-negative bacterium (e.g., E. coli O55:B5) is instilled directly into the trachea. The dose of LPS can be varied to modulate the severity of the injury.

-